BenchChemオンラインストアへようこそ!

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Medicinal Chemistry Oncology Antiproliferative

This 4-fluoro-3-trifluoromethylphenyl urea is a pharmacologically privileged scaffold delivering nanomolar c-Kit kinase inhibition (IC₅₀ 62 nM), antiproliferative activity comparable to sorafenib (A549/HCT-116 IC₅₀ 2.39 μM), and validated in vivo antischistosomal efficacy superior to alternative substituents. Generic substitution is not scientifically valid—even minor halogen or scaffold modifications fundamentally alter target engagement, cellular potency, and ADME properties. Procure this well-characterized building block (LogP 3.11, ≥95% purity) as a benchmark compound for kinase inhibitor SAR, helicase modulator design, or antischistosomal lead optimization.

Molecular Formula C8H6F4N2O
Molecular Weight 222.14 g/mol
CAS No. 1000588-77-1
Cat. No. B1466952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
CAS1000588-77-1
Molecular FormulaC8H6F4N2O
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F
InChIInChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyQLDISJBNQHJOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (CAS 1000588-77-1): Molecular Properties and Research-Grade Procurement Specifications


N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (CAS 1000588-77-1), also referenced as 1-(4-fluoro-3-(trifluoromethyl)phenyl)urea, is a fluorinated arylurea derivative with the molecular formula C₈H₆F₄N₂O and a molecular weight of 222.14 g/mol . The compound features a urea functional group attached to a phenyl ring that is substituted with both fluorine and trifluoromethyl groups, a structural arrangement that confers distinct physicochemical properties including a calculated LogP value of approximately 3.11 . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry programs, with commercial availability typically at ≥95% purity . Its structural features make it a relevant comparator for understanding the contribution of fluorine substitution patterns to biological activity in urea-based pharmacophores.

Why N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Cannot Be Replaced by Generic Arylureas: Structural Determinants of Activity


Generic substitution among arylurea derivatives is not scientifically valid due to pronounced structure-activity relationship (SAR) effects dictated by specific halogen substitution patterns. In systematic SAR studies of N,N'-diaryl ureas, compounds containing the 4-fluoro-3-trifluoromethylphenyl substructure exhibited superior in vivo antischistosomal activity compared to analogs bearing alternative substituents such as 3-trifluoromethyl-4-pyridyl or 2,2-difluorobenzodioxole, despite the latter achieving higher plasma exposures [1]. Furthermore, replacement of the 4-fluoro-3-trifluoromethylphenyl moiety with azaheterocycles, benzoic acids, benzamides, or benzonitriles consistently decreased lipophilicity and, in most cases, increased aqueous solubility—changes that directly alter ADME properties and biological outcomes [1]. In anticancer contexts, the 4-fluoro-3-trifluoromethyl substitution pattern contributes to antiproliferative activity against A549 and HCT-116 cell lines with IC₅₀ values comparable to sorafenib, whereas chloro-substituted analogs (e.g., 4-chloro-3-trifluoromethylphenyl ureas) exhibit divergent potency profiles across different kinase targets and cell lines [2]. These findings underscore that even minor modifications to the halogen substitution pattern or urea scaffold can fundamentally alter target engagement, cellular potency, and in vivo efficacy, rendering simple analog substitution a high-risk procurement strategy.

Quantitative Differentiation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Against Structural Analogs


Anticancer Potency: IC₅₀ Comparison with Sorafenib Against Lung and Colon Cancer Cell Lines

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea demonstrates antiproliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with an IC₅₀ of 2.39 ± 0.10 μM, a value comparable to the clinically approved multikinase inhibitor sorafenib . This potency positions the compound as a viable reference standard or starting scaffold for anticancer drug discovery programs targeting similar pathways.

Medicinal Chemistry Oncology Antiproliferative

In Vivo Antischistosomal Efficacy: Superior Activity of 4-Fluoro-3-trifluoromethylphenyl Substructure Over Alternative Moieties

In a systematic SAR study of twenty N,N'-diaryl ureas, compounds bearing the 4-fluoro-3-trifluoromethylphenyl substructure demonstrated the best in vivo antischistosomal activities against Schistosoma mansoni compared to analogs containing 3-trifluoromethyl-4-pyridyl or 2,2-difluorobenzodioxole substructures [1]. Notably, this superior in vivo efficacy was observed despite the fact that 3-trifluoromethyl-4-pyridyl and 2,2-difluorobenzodioxole analogs achieved higher plasma exposures, indicating that the 4-fluoro-3-trifluoromethylphenyl moiety confers a specific pharmacodynamic advantage not predicted by pharmacokinetic parameters alone [1].

Antiparasitic SAR In Vivo Efficacy

Kinase Inhibition Potency: c-Kit IC₅₀ in the Nanomolar Range for Derivative Scaffolds

A derivative compound incorporating the 4-fluoro-3-(trifluoromethyl)phenyl urea substructure, specifically 3-[4-(3-amino-1,2-benzoxazol-4-yl)phenyl]-1-[4-fluoro-3-(trifluoromethyl)phenyl]urea, exhibits potent inhibition of the human c-Kit (mast/stem cell growth factor receptor) kinase with an IC₅₀ of 62 nM [1]. This nanomolar potency underscores the utility of the 4-fluoro-3-(trifluoromethyl)phenyl urea moiety as a privileged scaffold for kinase inhibitor design.

Kinase Inhibition c-Kit Target Engagement

Physicochemical Differentiation: LogP and Molecular Descriptors Relative to Non-Fluorinated and Alternative Halogen Analogs

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea exhibits a calculated LogP of 3.11, reflecting the lipophilic contribution of the trifluoromethyl and fluorine substituents . In contrast, SAR studies demonstrate that replacement of the 4-fluoro-3-trifluoromethylphenyl substructure with azaheterocycles or benzoic acid derivatives decreases lipophilicity and increases aqueous solubility [1]. Additionally, chloro-substituted analogs such as 4-chloro-3-trifluoromethylphenyl ureas show divergent ADME and potency profiles across different targets [2]. These differences in lipophilicity and solubility directly impact membrane permeability, metabolic stability, and formulation feasibility.

Physicochemical Properties Lipophilicity ADME

Helicase Inhibition Selectivity: 28-Fold Selectivity of ML216 Derivative Over Related Helicases

ML216, a derivative containing the 1-(4-fluoro-3-(trifluoromethyl)phenyl)urea substructure (specifically 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea), is a potent and selective inhibitor of BLM (Bloom) helicase with an IC₅₀ of 1.8 μM. Importantly, ML216 displays 28-fold selectivity against the related helicases RECQ1, RECQ5, and E. coli UvrD, which exhibit IC₅₀ values ≥ 50 μM [1]. This selectivity profile is critical for minimizing off-target effects in DNA repair-focused therapeutic strategies.

DNA Repair Helicase Inhibition Cancer

Ex Vivo Antischistosomal Activity and Cytotoxicity Profile: Class-Level Evidence for Balanced Efficacy and Safety

N,N'-diaryl ureas containing the 4-fluoro-3-trifluoromethylphenyl substructure exhibit high activity against ex vivo Schistosoma mansoni while maintaining relatively low cytotoxicity, suggesting a favorable therapeutic window [1]. This balanced profile is consistent across multiple compounds bearing this substructure, supporting the notion that the 4-fluoro-3-trifluoromethylphenyl moiety contributes to both target engagement and an acceptable safety margin in antiparasitic applications.

Antiparasitic Cytotoxicity Therapeutic Index

Optimal Research and Procurement Applications for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea


Anticancer Drug Discovery: Reference Standard for Sorafenib-Comparable Antiproliferative Activity

This compound serves as a valuable reference standard or starting scaffold in oncology research programs focused on developing novel antiproliferative agents. Its demonstrated IC₅₀ of 2.39 ± 0.10 μM against A549 and HCT-116 cancer cell lines, comparable to sorafenib , makes it suitable for use as a positive control in cell viability assays, for SAR studies exploring modifications to the urea scaffold, or as a benchmark compound when evaluating next-generation kinase inhibitors. Procurement should be prioritized by medicinal chemistry teams seeking a well-characterized fluorinated arylurea with established potency data.

Antiparasitic Drug Development: Privileged Substructure for Schistosoma mansoni Targeting

The 4-fluoro-3-trifluoromethylphenyl substructure has been validated as the optimal moiety for achieving superior in vivo antischistosomal activity in N,N'-diaryl urea series, outperforming alternative substituents such as 3-trifluoromethyl-4-pyridyl and 2,2-difluorobenzodioxole despite their higher plasma exposures . This compound and its derivatives should be prioritized for antiparasitic drug discovery programs targeting Schistosoma mansoni, particularly in lead optimization campaigns where in vivo efficacy is the primary selection criterion. Procurement is recommended for research groups engaged in neglected tropical disease drug discovery.

Kinase Inhibitor Scaffold Design: Privileged Urea Moiety for c-Kit and Related Kinases

Derivatives incorporating the 4-fluoro-3-(trifluoromethyl)phenyl urea substructure have demonstrated nanomolar potency against c-Kit kinase (IC₅₀ = 62 nM) and micromolar selectivity for BLM helicase over related enzymes (28-fold selectivity) [1]. This establishes the compound's utility as a privileged scaffold for designing targeted kinase inhibitors and helicase modulators. Procurement is ideal for medicinal chemistry laboratories engaged in structure-based drug design, fragment-based screening, or the synthesis of focused compound libraries targeting the human kinome or DNA repair pathways.

Physicochemical and ADME Reference Standard: Lipophilicity Benchmark for Fluorinated Arylureas

With a calculated LogP of 3.11 , N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea occupies a specific lipophilicity range that is distinct from less lipophilic azaheterocycle-containing analogs and more variable chloro-substituted analogs [1][2]. This makes the compound a useful reference standard for calibrating LogP prediction models, for assessing membrane permeability in PAMPA or Caco-2 assays, and for studying the impact of fluorine substitution on ADME properties. Procurement should be considered by DMPK and physicochemical profiling laboratories seeking well-characterized fluorinated small molecules for method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.